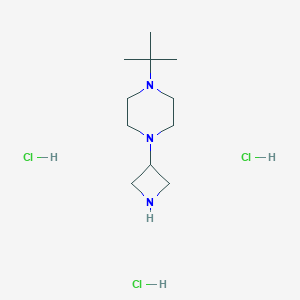

1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidine is a four-membered heterocyclic compound with one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms . Both of these structures are found in various biologically active compounds .

Synthesis Analysis

Azetidines can be synthesized through various methods, including the alkylation of primary amines . Piperazines can be synthesized from β-amino acids through a cyclization process .Molecular Structure Analysis

The molecular structure of azetidines and piperazines can be analyzed using techniques such as NMR spectroscopy and HRMS .Chemical Reactions Analysis

Azetidines and piperazines can undergo various chemical reactions. For example, azetidines can participate in [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder at room temperature .Scientific Research Applications

- EN300-26572678 is a newly functionalized heterocyclic amino acid obtained via [3+2] cycloaddition. Its structure has been confirmed through detailed NMR spectroscopy and elemental analysis . Researchers can explore its potential as a building block for novel amino acids or peptide analogs.

- Selenium-containing compounds often exhibit bioactivity. While EN300-26572678 itself hasn’t been directly studied as an antiviral agent, its selenium component could be explored for antiviral properties. For instance, selenazofurin is a potent antiviral agent containing selenium .

- The azetidine ring is a conformationally restricted component found in pharmacologically relevant molecules. Analogues of natural amino acids, such as γ-aminobutyric acid (GABA), can incorporate the azetidine ring . EN300-26572678 might serve as a structural analogue for GABA.

- Compounds with azetidine cores have been used to prepare pharmaceutically active agents, including positive allosteric modulators of GABA A receptors . Investigating EN300-26572678 in this context could yield interesting results.

- Selenium plays a crucial role in antioxidant selenoproteins, protecting against oxidative stress. While EN300-26572678 isn’t directly studied for this purpose, its selenium component aligns with the broader field of organoselenium compounds .

- New Se-containing β-lactams, such as selenapenam, selenacepham, and selenazepine, have been investigated as potential antibacterial agents . Although not directly related, EN300-26572678 could inspire similar studies.

Heterocyclic Amino Acid Derivatives

Antiviral Agents

GABA Analogues

Positive Allosteric Modulators of GABA A Receptors

Organoselenium Compounds for Oxidative Stress Protection

β-Lactams as Antibacterial Agents

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.3ClH/c1-11(2,3)14-6-4-13(5-7-14)10-8-12-9-10;;;/h10,12H,4-9H2,1-3H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFMUKMCJQYHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C2CNC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

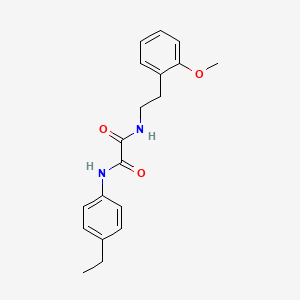

![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)

![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)

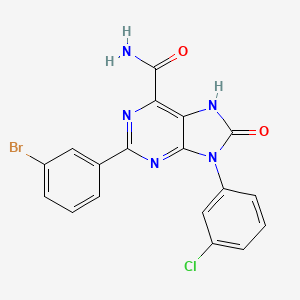

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2838808.png)

![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)

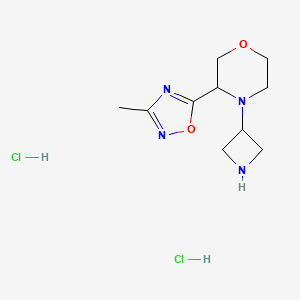

![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)

![2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine](/img/structure/B2838816.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)